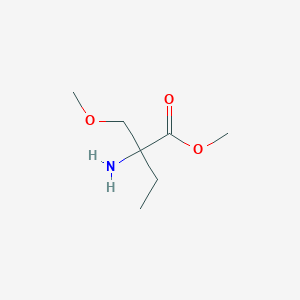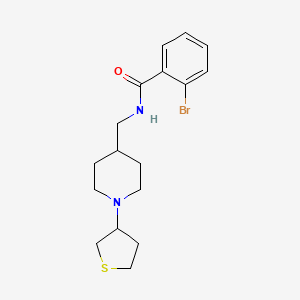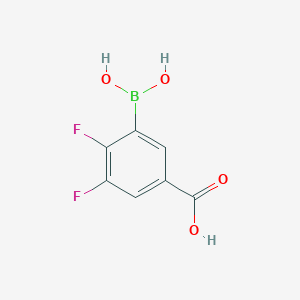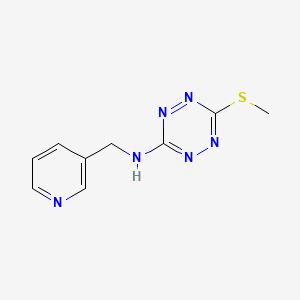
Methyl 2-amino-2-(methoxymethyl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-amino-2-(methoxymethyl)butanoate” is a chemical compound with the CAS Number: 1343369-63-0 . It has a molecular weight of 161.2 and its IUPAC name is this compound . The compound is typically stored at temperatures below -10°C and is available in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H15NO3/c1-4-7(8,5-10-2)6(9)11-3/h4-5,8H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . The compound is stored at temperatures below -10°C to maintain its stability .Aplicaciones Científicas De Investigación
Methionine Precursors and Derivatives in Nutrition
Methionine precursors like DL-2-hydroxy-(4-methylthio)butanoic acid (HMTBA) have significant applications in poultry nutrition, demonstrating the capacity to improve intestinal homeostasis and the quality of poultry products. HMTBA is utilized over DL-Met due to its ability to be diverted to the transsulfuration pathway, producing antioxidant metabolites such as taurine and glutathione, which protect epithelial barrier function in vitro models of intestinal inflammation. This suggests a broader application of methionine precursors in enhancing nutritional quality and health benefits in animal husbandry (Martín-Venegas et al., 2013; Martín-Venegas et al., 2011).
Solvent and Industrial Applications
Compounds like 3-methoxy-3-methyl-1-butanol, which share functional groups with Methyl 2-amino-2-(methoxymethyl)butanoate, are utilized as solvents for paints, inks, and fragrances. The kinetics of reactions with OH radicals have been studied to understand their environmental fate and application in industrial settings, highlighting the role of these compounds in various chemical processes (Aschmann et al., 2011).
Chemical Synthesis and Modification
Research into the chemical reactions of similar compounds, such as adamantan-2-amine with methyl 2-(4-allyl-2-methoxyphenoxy)acetate, offers insights into synthetic pathways that can lead to novel materials and therapeutic agents. These studies showcase the versatility of methoxy and amino functional groups in synthesizing complex molecules for various applications (Novakov et al., 2017).
Methionine Hydroxy Analog in Dairy Cows
In dairy nutrition, methionine hydroxy analog isopropyl ester (a derivative related to the functional groups in this compound) is used to supplement methionine in protected form due to its high degradability by rumen microorganisms. This enhances milk protein synthesis and optimizes lactation performance, indicating the potential application of similar compounds in improving dairy production efficiency (Graulet et al., 2005).
Safety and Hazards
“Methyl 2-amino-2-(methoxymethyl)butanoate” is classified as a dangerous substance. It has been assigned the hazard statements H226, H315, H318, and H335, indicating that it is flammable, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Safety precautions include avoiding heat, sparks, open flames, and hot surfaces; using only outdoors or in a well-ventilated area; and wearing protective gloves, eye protection, and face protection .
Propiedades
IUPAC Name |
methyl 2-amino-2-(methoxymethyl)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-4-7(8,5-10-2)6(9)11-3/h4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZBFYLHPZYWTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC)(C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(3,5-dimethoxybenzyl)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2739727.png)
![N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide](/img/structure/B2739728.png)
![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2739730.png)

![2-[[1-[2-(4-Chlorophenyl)acetyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2739737.png)
![(3Z)-6-chloro-3-[(dimethylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2739739.png)


![1-benzyl-3-[(3-chlorophenyl)sulfonyl]-6-fluoro-7-(3-methylpiperidin-1-yl)quinolin-4(1H)-one](/img/structure/B2739742.png)
![3-methyl-N-(4-nitrophenyl)-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2739743.png)
![N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclobutanecarboxamide](/img/structure/B2739746.png)
![7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid](/img/structure/B2739747.png)